molecular formula C26H22N2O4 B14785347 3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid

3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid

Cat. No.: B14785347
M. Wt: 426.5 g/mol
InChI Key: BVDQBWFTWOLRAO-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The indole ring in its structure is derived from tryptophan, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of tryptophan is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting tryptophan with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Piperidine, trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced amino acid derivatives

    Substitution: Deprotected amino acids or peptides

Scientific Research Applications

3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of tryptophan, preventing unwanted reactions during peptide chain elongation. The indole ring of tryptophan can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which are crucial for protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan: Another Fmoc-protected tryptophan derivative used in peptide synthesis.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid: A similar compound with a different side chain, used in similar applications.

Uniqueness

3-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with the indole ring of tryptophan. This combination allows for versatile applications in peptide synthesis and biochemical research.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

3-(9H-fluoren-9-yloxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C26H22N2O4/c29-24(30)14-17(13-16-15-27-23-12-6-5-7-18(16)23)28-26(31)32-25-21-10-3-1-8-19(21)20-9-2-4-11-22(20)25/h1-12,15,17,25,27H,13-14H2,(H,28,31)(H,29,30)

InChI Key

BVDQBWFTWOLRAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O

Origin of Product

United States

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